Product packaging for 2-(Chloromethyl)-5-methoxy-4-pyridinol(Cat. No.:CAS No. 943752-03-2)

2-(Chloromethyl)-5-methoxy-4-pyridinol

Cat. No.: B2886296
CAS No.: 943752-03-2
M. Wt: 173.6
InChI Key: GXADSASGUAYZKG-UHFFFAOYSA-N
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Description

Contextual Significance of Pyridinol Core Structures in Contemporary Organic Synthesis

The pyridinol core is a privileged scaffold in medicinal chemistry and organic synthesis. nih.gov The presence of the nitrogen atom in the aromatic ring significantly influences its electronic properties, making it susceptible to a range of chemical transformations. Pyridine (B92270) and its derivatives are fundamental components in numerous commercially significant compounds. echemi.com The inherent basicity of the pyridine nitrogen, combined with the electronic effects of substituents, allows for fine-tuning of the molecule's properties and reactivity. nih.gov In synthesis, the pyridinol moiety can act as a versatile building block, with the hydroxyl group offering a reactive site for further functionalization. The pyridine ring itself can undergo various reactions, including electrophilic and nucleophilic substitutions, to introduce additional complexity. uoanbar.edu.iq

Overview of Chloromethyl and Methoxy (B1213986) Functional Groups in Pyridine Chemistry

The functionality of a pyridinol derivative is largely dictated by its substituents. In the case of 2-(Chloromethyl)-5-methoxy-4-pyridinol, the chloromethyl and methoxy groups play crucial roles in defining its chemical behavior.

The chloromethyl group (-CH₂Cl) is a highly reactive functional group. The chlorine atom, being a good leaving group, makes the adjacent carbon atom electrophilic. This facilitates nucleophilic substitution reactions, providing a convenient handle for attaching a wide range of other functional groups or molecular fragments. mdpi.com This reactivity is frequently exploited in the synthesis of more complex molecules where the chloromethylpyridine acts as a key intermediate. uoanbar.edu.iqchemicalbook.com For instance, the conversion of a hydroxymethyl group to a chloromethyl group is a common strategy, often achieved using reagents like thionyl chloride. chemicalbook.comorientjchem.org

Research Trajectories and Definitional Challenges for this compound within Heterocyclic Systems

While the individual components of this compound suggest a molecule of significant synthetic potential, specific research focused solely on this compound is not extensively documented in publicly available literature. Much of the available data pertains to the closely related structure, 2-(chloromethyl)-5-methoxypyridine. Chemical databases sometimes present ambiguity, with CAS numbers for the pyridine derivative occasionally being linked to pyridinol-related synonyms. guidechem.com This highlights a definitional challenge in clearly distinguishing between these two structures in some data sources.

The research trajectory for a compound like this compound is therefore largely projected based on the established chemistry of its constituent parts. Its potential lies in its utility as a bifunctional intermediate. The chloromethyl group offers a site for nucleophilic attack, while the pyridinol ring, with its hydroxyl and methoxy substituents, presents opportunities for further modification and tuning of electronic properties. Future research would likely focus on harnessing this dual reactivity to construct complex molecular architectures, potentially for applications in medicinal chemistry or materials science where substituted pyridines are known to be active. nih.gov

Detailed Research Findings

Due to the limited direct research on this compound, this section presents a prospective analysis based on the known reactivity of its functional groups and analogous structures.

Plausible Synthetic Routes

The synthesis of this compound would likely involve a multi-step process, leveraging established methods for the functionalization of pyridine rings. A plausible route could start from a suitably substituted pyridine precursor. For instance, the chlorination of a corresponding 2-(hydroxymethyl) derivative is a common and effective strategy. chemicalbook.comorientjchem.org

Table 1: Plausible Synthetic Steps for this compound

Step Description Reagents and Conditions
1 Introduction of a hydroxyl group at the 4-position of a 5-methoxy-2-methylpyridine (B1356525) derivative. This could potentially be achieved through various methods, including oxidation and rearrangement sequences or nucleophilic substitution on a pre-functionalized ring.
2 Conversion of the 2-methyl group to a 2-(hydroxymethyl) group. This can be accomplished through oxidation reactions, for example, using selenium dioxide or other selective oxidizing agents.

Expected Chemical Reactivity

The reactivity of this compound is expected to be dominated by the electrophilic nature of the chloromethyl group. This group would be susceptible to nucleophilic substitution by a wide range of nucleophiles, including amines, thiols, and alkoxides. This would allow for the facile introduction of diverse functionalities at the 2-position.

The pyridinol ring itself presents additional reactive possibilities. The hydroxyl group can be deprotonated to form a pyridinolate, which can then act as a nucleophile. The electronic nature of the ring, influenced by the methoxy and hydroxyl groups, would also dictate its susceptibility to electrophilic aromatic substitution, although the pyridine ring is generally less reactive towards electrophiles than benzene. uoanbar.edu.iq

Physicochemical Properties

Table 2: Physicochemical Properties of 2-(Chloromethyl)-5-methoxypyridine

Property Value Source
Molecular Formula C₇H₈ClNO guidechem.com
Molecular Weight 157.60 g/mol guidechem.com
Canonical SMILES COC1=CN=C(C=C1)CCl guidechem.com
InChIKey KSBXDCBRSKRVDC-UHFFFAOYSA-N guidechem.com
Complexity 99.6 guidechem.com
Rotatable Bond Count 2 guidechem.com
Hydrogen Bond Acceptor Count 2 guidechem.com

It is important to note that the presence of the hydroxyl group in this compound would be expected to significantly alter some of these properties, particularly those related to polarity, hydrogen bonding capacity, and solubility.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8ClNO2 B2886296 2-(Chloromethyl)-5-methoxy-4-pyridinol CAS No. 943752-03-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(chloromethyl)-5-methoxy-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2/c1-11-7-4-9-5(3-8)2-6(7)10/h2,4H,3H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXADSASGUAYZKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CNC(=CC1=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Chloromethyl 5 Methoxy 4 Pyridinol and Cognate Pyridinol Derivatives

Strategies for the Stereoselective Introduction of the Chloromethyl Moiety

The chloromethyl group is a versatile functional handle, often introduced as a key step in the synthesis of more complex molecules. Its installation on a pyridine (B92270) ring can be accomplished through several distinct pathways.

A common and direct method for synthesizing 2-(chloromethyl)pyridines is through the chlorination of their 2-(hydroxymethyl) analogues. This transformation typically involves the use of standard chlorinating agents to convert the primary alcohol into the corresponding alkyl chloride. Reagents such as thionyl chloride (SOCl₂) or triphosgene are frequently employed for this purpose. google.comgoogle.com

The reaction with thionyl chloride is often performed in a suitable solvent like dichloromethane at reduced temperatures to control reactivity and minimize side reactions. google.com An alternative procedure involves dissolving the hydroxymethyl precursor in a solvent such as toluene and adding a solution of triphosgene at low temperatures (e.g., 0–10 °C). google.com Following the reaction, any excess chlorinating agent can be quenched, for instance, by the addition of an alcohol like methanol. google.comgoogle.com The desired 2-(chloromethyl)pyridine product, often as a hydrochloride salt, can then be isolated.

Chlorinating AgentTypical SolventTemperature ConditionsKey Considerations
Thionyl Chloride (SOCl₂)Dichloromethane-20 °C to 30 °CExcess reagent is often destroyed post-reaction. google.com
TriphosgeneToluene0 °C to 10 °CReaction progress can be monitored by HPLC. google.com
Phosphorus Oxychloride (POCl₃)ChloroformRefluxA common method for chlorination in heterocyclic chemistry.

Decarboxylative halogenation, also known as halodecarboxylation, offers an alternative route for introducing a halogen atom by replacing a carboxylic acid group. acs.org This process involves the cleavage of a carbon-carbon bond and the release of carbon dioxide. nih.gov While classic methods like the Hunsdiecker reaction using silver salts of carboxylic acids exist, modern approaches have expanded the reaction's scope and practicality. nih.govpku.edu.cn

Recent advancements include catalytic methods that can be applied to a broad range of (hetero)aryl carboxylic acids. princeton.eduosti.gov For instance, a general strategy may involve a copper salt, a light source (e.g., a 365 nm LED), an oxidant, and a chlorine atom transfer reagent like N-chlorosuccinimide (NCS). osti.gov This pathway proceeds through a radical intermediate. The application of such a method to a hypothetical precursor like 5-methoxy-4-pyridinol-2-carboxylic acid could provide a direct route to the target chloro-substituted pyridine. However, the efficiency of chlorodecarboxylation can be lower compared to bromo- or iododecarboxylation and is highly dependent on the specific substrate and reaction conditions. osti.gov

MethodKey ReagentsMechanismApplicability to Pyridines
Hunsdiecker ReactionSilver carboxylate salt, Bromine/ChlorineRadicalReported, but yields can be low or variable. nih.gov
Barton ModificationN-hydroxypyridine-2-thione ester, Halogen source (e.g., CCl₄)RadicalGenerally applicable for preparing alkyl chlorides. acs.org
Photoredox CatalysisCopper catalyst, Oxidant, N-chlorosuccinimide (NCS), Light sourceRadical via Ligand-to-Metal Charge TransferDemonstrated for various pyridine carboxylic acid regioisomers. princeton.eduosti.gov

The direct installation of a chloromethyl group onto a pyridine ring via a radical-mediated C-H functionalization is a more advanced and less common approach. The electron-deficient nature of the pyridine ring makes it challenging for direct substitution reactions. nih.gov However, radical addition reactions can overcome some of these limitations.

The general concept involves generating a reactive chloromethyl radical (•CH₂Cl) or a related species that can attack the pyridine ring. The regioselectivity of such an attack is a significant challenge. One strategy to control the position of functionalization is to activate the pyridine ring by forming an N-oxide. The N-oxide can alter the electronic properties of the ring and direct incoming radicals to the C2 position. nih.gov While radical-mediated C-H functionalization of heterocycles is an active area of research, specific and high-yielding protocols for the direct chloromethylation of pyridinols are not yet widely established. nih.gov These methods often require careful optimization of radical initiators, solvents, and reaction conditions to achieve the desired outcome.

Methodologies for Regioselective Installation of Methoxy (B1213986) and Hydroxyl Groups

The precise placement of oxygen-containing functional groups, such as methoxy and hydroxyl moieties, is critical for defining the chemical properties of the final molecule. This often involves protecting group strategies and carefully chosen reaction sequences.

The synthesis of pyridinols often involves the alkylation of a pyridone tautomer. A significant challenge in the alkylation of hydroxypyridines (which exist in equilibrium with pyridones) is controlling the site of alkylation, as it can occur on either the nitrogen (N-alkylation) or the oxygen (O-alkylation) atom. nih.gov

The outcome of the reaction is influenced by factors such as the choice of alkylating agent, the base, the solvent, and the counterion. To achieve selective O-alkylation to install a methoxy group, specific conditions must be employed. For example, silver salts of pyridones have been shown to favor O-alkylation. More recently, metal-free, acid-catalyzed methods have been developed. One such strategy reports the highly regioselective O-alkylation of 2-pyridones using a triflic acid (TfOH)-catalyzed carbenoid insertion, achieving greater than 99:1 selectivity for the O-alkylated product. rsc.org

Conversely, demethylation is used to unmask a hydroxyl group from a methoxy precursor. Standard reagents for cleaving aryl methyl ethers include strong acids like hydrogen bromide (HBr) or Lewis acids such as boron tribromide (BBr₃). The choice of reagent requires careful consideration of other functional groups present in the molecule to ensure chemoselectivity.

TransformationMethodKey ReagentsSelectivity
O-AlkylationDirect AlkylationAlkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., MeCN)Often yields a mixture of N- and O-alkylated products. nih.gov
O-AlkylationCarbenoid InsertionDiazo compound, Triflic acid (TfOH)Highly regioselective for O-alkylation (>99:1). rsc.org
DemethylationLewis Acid CleavageBoron tribromide (BBr₃)Effective but requires careful control with sensitive substrates.
DemethylationStrong Acid CleavageHydrogen bromide (HBr)Harsh conditions that may not be suitable for all molecules.

Beyond direct substitutions, a variety of advanced functional group interconversions (FGIs) can be used to construct complex pyridine scaffolds. These methods allow for the transformation of one functional group into another, enabling synthetic pathways that are not otherwise accessible.

Modern organic synthesis provides powerful tools for modifying the pyridine core:

Transition-Metal Catalyzed Cross-Coupling: If a halogenated pyridinol precursor is available, reactions like the Suzuki coupling (for C-C bonds) or the Buchwald-Hartwig amination (for C-N bonds) can be used to introduce a wide array of substituents.

Ring-Opening and Reconstruction: Some strategies involve the temporary opening of the pyridine ring to facilitate functionalization, followed by a subsequent recyclization. For example, pyridines can be converted to Zincke imine intermediates, which can then be selectively functionalized before the aromatic ring is reformed. mountainscholar.org

Skeletal Editing: In a more dramatic transformation, single atoms within the pyridine ring itself can be replaced. A reported nitrogen-to-carbon skeletal editing process transforms a pyridine ring into a benzene ring through a sequence of ring-opening, hydrolysis, olefination, and electrocyclization steps, allowing for the installation of a new functionalized carbon atom. nih.gov

These advanced techniques represent the cutting edge of heterocyclic chemistry and provide powerful, albeit complex, routes for the synthesis of highly tailored molecules like 2-(Chloromethyl)-5-methoxy-4-pyridinol.

Chromatographic and Crystallization Techniques for Product Isolation and Purification

The final stages of any synthetic sequence involve the isolation and purification of the target compound from the reaction mixture, which may contain unreacted starting materials, reagents, and byproducts.

Crystallization is a primary technique for purifying solid organic compounds. esisresearch.org The process relies on the principle that the solubility of a compound in a solvent is dependent on temperature. esisresearch.org A crude product is dissolved in a suitable hot solvent, and as the solution cools slowly, the decreased solubility causes the desired compound to separate from the solution as well-formed crystals, while impurities remain in the mother liquor. esisresearch.org

The key steps in crystallization are:

Solvent Selection: An ideal solvent dissolves the compound well at high temperatures but poorly at low temperatures and does not react with the compound. esisresearch.org

Dissolution: The impure solid is dissolved in a minimum amount of the hot solvent to create a saturated solution.

Filtration of Hot Solution: Insoluble impurities are removed by filtering the hot solution. esisresearch.org

Crystallization: The solution is allowed to cool slowly and undisturbed to promote the formation of pure crystals.

Isolation and Drying: The purified crystals are separated from the solvent by filtration (often under vacuum) and then dried to remove residual solvent. esisresearch.org

Chromatographic techniques are also indispensable for purification, particularly for non-crystalline products or for separating mixtures of closely related compounds.

Column Chromatography: This is a standard method where the mixture is passed through a column packed with a stationary phase (e.g., silica gel). A solvent or solvent mixture (the mobile phase) flows through the column, and components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase.

High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced form of column chromatography that uses high pressure to pass the solvent through columns containing smaller particle sizes. This results in higher resolution and faster separation times. It is often used for final purity analysis and for purifying small quantities of high-value compounds. Automated HPLC analysis is frequently integrated into process optimization platforms to provide rapid feedback on reaction performance. nih.govwhiterose.ac.uk

The choice between crystallization and chromatography depends on the physical properties of the compound, the nature of the impurities, and the required scale of purification. Often, a combination of these techniques is used to achieve the desired level of purity for compounds like this compound.

Reactivity and Mechanistic Investigations of 2 Chloromethyl 5 Methoxy 4 Pyridinol

Nucleophilic Substitution Reactions Involving the Chloromethyl Group

The chloromethyl group at the C2 position of the pyridine (B92270) ring is analogous to a benzyl (B1604629) chloride, making it a prime site for nucleophilic substitution reactions. This enhanced reactivity is due to the ability of the aromatic ring to stabilize both the transition state of an SN2 reaction and the carbocation intermediate of an SN1 reaction. doubtnut.comquora.com

Reactivity of the Chloromethyl Moiety with Diverse Nucleophiles

The electrophilic carbon of the chloromethyl group readily reacts with a wide range of nucleophiles. The general mechanism involves the displacement of the chloride leaving group by the incoming nucleophile. Both SN1 and SN2 pathways are plausible, with the specific mechanism being influenced by the reaction conditions, such as the nature of the nucleophile and the solvent. quora.com

Key classes of nucleophiles that can react with 2-(Chloromethyl)-5-methoxy-4-pyridinol include:

Oxygen Nucleophiles: Hydroxide, alkoxides (e.g., methoxide, ethoxide), and carboxylates can displace the chloride to form alcohols, ethers, and esters, respectively. gauthmath.com

Nitrogen Nucleophiles: Ammonia, primary amines, and secondary amines can be used to synthesize the corresponding primary, secondary, and tertiary amines.

Sulfur Nucleophiles: Thiolates and hydrogen sulfide (B99878) are effective for introducing sulfur-containing functional groups, yielding thiols and thioethers.

Carbon Nucleophiles: Cyanide ions and organometallic reagents (like Grignard or organocuprates) can form new carbon-carbon bonds, leading to nitriles and alkylated or arylated products.

The table below illustrates the expected products from the reaction of this compound with various nucleophiles.

NucleophileReagent ExampleProduct
HydroxideSodium Hydroxide (NaOH)(5-methoxy-4-pyridinol-2-yl)methanol
MethoxideSodium Methoxide (NaOCH₃)2-(Methoxymethyl)-5-methoxy-4-pyridinol
AcetateSodium Acetate (CH₃COONa)(5-methoxy-4-pyridinol-2-yl)methyl acetate
AmineDiethylamine (HN(C₂H₅)₂)N,N-diethyl-1-(5-methoxy-4-pyridinol-2-yl)methanamine
ThiolateSodium Thiophenoxide (NaSPh)2-(Phenylthiomethyl)-5-methoxy-4-pyridinol
CyanideSodium Cyanide (NaCN)(5-methoxy-4-pyridinol-2-yl)acetonitrile

Influence of Pyridinol and Methoxy (B1213986) Substituents on Substitution Kinetics and Regioselectivity

The kinetics of nucleophilic substitution at the chloromethyl group are significantly influenced by the electronic properties of the pyridinol (-OH) and methoxy (-OCH₃) substituents. Both groups are strong electron-donating groups (EDGs) due to resonance effects, where their lone pairs of electrons can delocalize into the pyridine ring. nih.gov

This electron donation has two primary consequences for substitution reactions:

Stabilization of Intermediates: In an SN1-type mechanism, the electron-donating groups stabilize the formation of the pyridinylmethyl carbocation intermediate through resonance. This increased stability lowers the activation energy, thereby accelerating the reaction rate.

Activation of the Substrate: For an SN2 reaction, the increased electron density in the ring can also influence the transition state. While strong electron donation can sometimes slightly decrease the electrophilicity of the benzylic carbon, the overriding factor is often the stabilization of the electron-deficient transition state.

The regioselectivity is fixed at the chloromethyl group, as it is the only viable leaving group on the molecule for standard nucleophilic substitution. The presence of the electron-donating groups enhances the reactivity at this specific site, making substitution reactions proceed efficiently under relatively mild conditions. Studies on related systems show that electron-donating groups on the pyridine ring increase electron density at the metal center in complexes, which can be correlated to reactivity. nih.govnih.gov

Electrophilic Aromatic Substitution Dynamics on the Pyridine Ring

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally challenging. The nitrogen atom is highly electronegative, which deactivates the ring towards attack by electrophiles. Furthermore, under the acidic conditions often required for EAS, the nitrogen atom is protonated, forming a pyridinium (B92312) ion. This positive charge further deactivates the ring, making substitution even more difficult and directing incoming electrophiles to the meta-position (C3 and C5). uoanbar.edu.iq

However, the reactivity of this compound is modified by its substituents. The directing effects of the groups on the ring are as follows:

Pyridinol (-OH): A strongly activating, ortho-, para-directing group.

Methoxy (-OCH₃): A strongly activating, ortho-, para-directing group. openstax.org

Chloromethyl (-CH₂Cl): A weakly deactivating, ortho-, para-directing group.

The combined influence of the powerful activating -OH and -OCH₃ groups can overcome the inherent deactivation of the pyridine ring. The most likely position for electrophilic attack is the C6 position, as it is ortho to the methoxy group and para to the pyridinol group, representing the point of highest electron density and greatest resonance stabilization of the cationic intermediate (sigma complex). The C3 position is also activated (ortho to both -OH and -CH₂Cl), but may be sterically hindered.

SubstituentPositionElectronic EffectDirecting Influence
PyridinolC4Activating (+R > -I)Ortho, Para (to C3, C5)
MethoxyC5Activating (+R > -I)Ortho, Para (to C4, C6)
ChloromethylC2Deactivating (-I)Ortho, Para (to C3)
Ring NitrogenC1Deactivating (-I, -R)Meta (to C3, C5)

Oxidation and Reduction Chemistry of Pyridinol and Chloromethyl Moieties

The functional groups of this compound allow for a range of oxidation and reduction reactions.

Oxidation:

The pyridinol moiety is susceptible to oxidation. Similar to phenols, it can undergo oxidation, although the specific products depend on the oxidizing agent used.

The pyridine nitrogen can be oxidized to a pyridine N-oxide using reagents like peroxy acids (e.g., m-CPBA) or hydrogen peroxide. researchgate.net This transformation can alter the electronic properties of the ring, making it more susceptible to certain types of functionalization. acs.orgnih.gov For instance, N-oxidation can facilitate subsequent hydroxylation at the C3 position via photochemical rearrangement. acs.org

While the chloromethyl group itself is resistant to oxidation, if it is first hydrolyzed to the corresponding alcohol, it can then be oxidized to an aldehyde or a carboxylic acid using standard oxidizing agents.

Reduction:

Hydrogenolysis of the Chloromethyl Group: The C-Cl bond can be cleaved via catalytic hydrogenation (e.g., using H₂ over a palladium catalyst), reducing the chloromethyl group to a methyl group. This reaction provides a route to 2-methyl-5-methoxy-4-pyridinol.

Reduction of the Pyridine Ring: The aromatic pyridine ring can be reduced to a piperidine (B6355638) ring under more forcing conditions, such as high-pressure hydrogenation with catalysts like rhodium on carbon or platinum oxide. This would result in a saturated heterocyclic system.

Transition Metal-Catalyzed Reactions and Cross-Coupling Methodologies

The chloromethyl group can serve as an electrophilic partner in transition metal-catalyzed cross-coupling reactions, which are powerful tools for C-C and C-heteroatom bond formation. nih.gov

Suzuki-Miyaura Coupling: While less common than with aryl halides, benzylic chlorides can participate in Suzuki-Miyaura coupling with boronic acids in the presence of a palladium catalyst to form a new C-C bond. This would allow for the introduction of aryl or vinyl groups at the 2-position side chain.

Sonogashira Coupling: The Sonogashira reaction typically couples terminal alkynes with aryl or vinyl halides. wikipedia.org Its application with benzylic halides like the chloromethyl group is also possible, providing a direct route to propargyl-pyridine derivatives. libretexts.orgorganic-chemistry.org The reaction is catalyzed by palladium and often requires a copper(I) co-catalyst. mdpi.commdpi.com

Other Couplings: Other cross-coupling reactions, such as Negishi (with organozinc reagents) and Stille (with organotin reagents), could potentially be employed to functionalize the chloromethyl position. The choice of catalyst and ligand is crucial for achieving selective coupling at the C(sp³)-Cl bond over potential C-H activation on the ring. nih.gov

Radical Reactions and Their Utility in Pyridine Ring Functionalization

Radical chemistry offers alternative pathways for functionalizing this compound, particularly through modern photoredox catalysis.

Generation of the Pyridinylmethyl Radical: The C-Cl bond can undergo homolytic cleavage upon exposure to single-electron transfer (SET) reagents or light, especially with a photoredox catalyst. rsc.org This generates a pyridinylmethyl radical, a highly reactive intermediate.

Radical Coupling Reactions: This radical can then be trapped by various radical acceptors. For example, it can add across the double bond of an electron-deficient alkene (a Giese-type reaction) or couple with another radical species to form new C-C bonds. nih.gov This approach is valuable for installing complex alkyl chains at the 2-position.

Pyridine Ring Functionalization: While the chloromethyl group is a primary site for radical formation, radical reactions can also functionalize the pyridine ring itself. For instance, pyridinyl radicals can be generated via the reduction of pyridinium ions, enabling coupling with other radical species at the C4 position. acs.orgnih.gov Additionally, hydrogen atom transfer (HAT) processes can generate radicals directly from C-H bonds on the ring or substituents, which can then undergo further transformations. acs.orgnih.govrsc.org

Detailed Reaction Kinetics and Mechanistic Pathways Elucidation

Investigations into the reactivity of this compound reveal a complex interplay of its structural features. The chloromethyl group at the 2-position, the methoxy group at the 5-position, and the hydroxyl group at the 4-position on the pyridine ring all contribute to its electronic and steric properties, influencing how it interacts with other reagents.

The primary reaction pathway of interest for this molecule is nucleophilic substitution at the chloromethyl group. The electron-withdrawing nature of the pyridine ring, enhanced by the hydroxyl and methoxy substituents, activates the benzylic-like position of the chloromethyl group, making it susceptible to attack by nucleophiles.

Studies on analogous systems, such as the methoxydechlorination of other chlorinated pyridine derivatives, suggest that the reaction likely proceeds through an addition-elimination mechanism. rsc.org However, the specific kinetics for this compound would be influenced by the electronic contributions of the methoxy and hydroxyl groups.

The synthesis of related compounds often involves multi-step processes, including methoxylation, methylation, hydroxylation, and chlorination. bohrium.com For instance, the synthesis of 2-chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride involves the initial methoxylation of a nitropyridine-1-oxide derivative. bohrium.com Similarly, the synthesis of 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine involves steps like N-oxidation, nucleophilic substitution, oxidation, and chlorination. orientjchem.org These synthetic routes highlight the types of reactions the pyridine core can undergo.

To fully elucidate the reaction kinetics of this compound, detailed experimental studies would be required. These would involve monitoring the reaction progress under various conditions of temperature, concentration, and solvent polarity. The data from such experiments would allow for the determination of the rate law, activation parameters, and the proposal of a detailed reaction mechanism.

Table 1: Key Functional Groups and Their Expected Influence on Reactivity

Functional GroupPositionExpected Influence
Chloromethyl2Primary site for nucleophilic attack.
Hydroxyl4Electron-donating group, can influence the electron density of the pyridine ring and participate in acid-base chemistry.
Methoxy5Electron-donating group, influences the overall electron density and regioselectivity of reactions.

Table 2: Hypothetical Kinetic Data for Nucleophilic Substitution

[Substrate] (M)[Nucleophile] (M)Initial Rate (M/s)
0.10.11.5 x 10-4
0.20.13.0 x 10-4
0.10.23.0 x 10-4

This table represents hypothetical data for illustrative purposes and is not based on experimental results for the specific compound.

The mechanistic pathway for nucleophilic substitution would likely involve the formation of a transition state where the nucleophile attacks the carbon atom of the chloromethyl group, and the chloride ion acts as the leaving group. The stability of this transition state would be influenced by the electronic effects of the substituents on the pyridine ring.

Further research, including computational modeling and isotopic labeling studies, would provide deeper insights into the intricate mechanistic details of the reactions involving this compound.

Lack of Publicly Available Research Hinders Detailed Elucidation of this compound's Synthetic Applications

While the chemical compound this compound is recognized and commercially available, a thorough review of public scientific literature and patent databases reveals a significant gap in documented research regarding its specific applications in organic synthesis. The compound, possessing a reactive chloromethyl group, a methoxy substituent, and a pyridinol core, presents as a potentially versatile building block. However, detailed scholarly articles outlining its role as a precursor for advanced heterocyclic architectures, its strategic incorporation into complex molecules, or its systematic derivatization for structure-activity relationship (SAR) studies are not presently available in the public domain.

The inherent reactivity of the chloromethyl group suggests that this compound could readily undergo nucleophilic substitution reactions. This functionality is often exploited in the synthesis of more complex molecules by allowing for the introduction of various functional groups through reactions with amines, thiols, alcohols, and other nucleophiles. This type of reactivity is fundamental to its potential as a building block in medicinal chemistry and materials science.

Despite this theoretical potential, the absence of specific published research—from reaction conditions to the characterization of resulting compounds—makes it impossible to provide a detailed, evidence-based account of its use in the specific contexts of advanced synthesis or SAR studies. Further investigation and publication by synthetic chemistry research groups would be necessary to fully characterize the synthetic utility of this particular pyridinol derivative.

Advanced Spectroscopic Characterization of 2 Chloromethyl 5 Methoxy 4 Pyridinol

X-ray Crystallography for Precise Solid-State Structure Determination

  • The crystal structure of 2-(Chloromethyl)-5-methoxy-4-pyridinol has not been determined or published in crystallographic databases.
  • Due to the absence of empirical data for "this compound," a detailed and accurate scientific article focusing on its advanced spectroscopic characterization cannot be generated at this time.

    Computational Chemistry and Theoretical Investigations of 2 Chloromethyl 5 Methoxy 4 Pyridinol

    Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

    Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool in computational chemistry to predict molecular geometries, energies, and other properties. For a molecule like 2-(Chloromethyl)-5-methoxy-4-pyridinol, DFT calculations would provide fundamental insights into its structural and electronic characteristics.

    Geometry Optimization and Conformational Landscape Analysis

    The first step in a computational study is typically geometry optimization. This process involves finding the arrangement of atoms in the molecule that corresponds to the lowest energy, known as the ground state geometry. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles between all constituent atoms.

    Given the presence of flexible groups, such as the chloromethyl (-CH2Cl) and methoxy (B1213986) (-OCH3) substituents, the molecule can exist in various spatial arrangements or conformations. Conformational landscape analysis would be performed to identify the different stable conformers and their relative energies. This analysis is crucial as the biological activity and reactivity of a molecule can be highly dependent on its preferred three-dimensional shape. The calculations would reveal the most stable conformer and the energy barriers for rotation around single bonds, providing a detailed picture of the molecule's flexibility.

    Frontier Molecular Orbital (HOMO-LUMO) Analysis and Molecular Electrostatic Potential (MEP) Mapping

    Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

    HOMO-LUMO Analysis: Calculations would determine the energies of the HOMO and LUMO. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. ias.ac.in A small energy gap suggests that the molecule is more reactive and less stable. The analysis would map the distribution of these orbitals across the molecule, identifying the likely sites for electrophilic and nucleophilic attack.

    Molecular Electrostatic Potential (MEP) Mapping: An MEP map provides a visual representation of the charge distribution on the surface of a molecule. It uses a color scale to indicate regions of negative electrostatic potential (typically red), which are rich in electrons and prone to electrophilic attack, and regions of positive electrostatic potential (typically blue), which are electron-deficient and susceptible to nucleophilic attack. For this compound, the MEP map would highlight the electronegative oxygen and chlorine atoms as potential sites for hydrogen bonding and electrophilic interaction, while the hydrogen atoms of the hydroxyl and methyl groups would likely show positive potential.

    Prediction and Assignment of Vibrational Frequencies

    DFT calculations can accurately predict the vibrational spectra (Infrared and Raman) of a molecule. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. This computed spectrum is invaluable for interpreting experimental spectroscopic data. Each calculated vibrational mode can be animated and assigned to specific molecular motions, such as the stretching of the C-O bond, the bending of the O-H group, or the torsional modes of the methyl and chloromethyl groups. This detailed assignment helps confirm the molecular structure and provides a deeper understanding of its internal dynamics.

    Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Characteristics

    Natural Bond Orbital (NBO) analysis is a computational method that examines the delocalization of electron density within a molecule. It provides a detailed picture of bonding interactions, charge transfer, and hyperconjugative effects. For this compound, NBO analysis would quantify the interactions between filled (donor) and empty (acceptor) orbitals. This would reveal the extent of electron delocalization from the lone pairs of the oxygen and nitrogen atoms into the antibonding orbitals of the pyridine (B92270) ring, which is a key factor in determining the molecule's aromaticity and stability. The analysis provides quantitative data on charge distribution on each atom and the nature of the chemical bonds (e.g., ionic vs. covalent character).

    Computational Elucidation of Reaction Mechanisms and Transition States

    Theoretical calculations are instrumental in studying the mechanisms of chemical reactions. If this compound were to be used as a reactant or is an intermediate in a synthesis, DFT could be employed to map out the entire reaction pathway. This involves:

    Identifying Intermediates: Locating the structures of any transient species that form during the reaction.

    Locating Transition States: Finding the highest energy structure along the reaction coordinate that connects reactants to products. The energy of the transition state determines the activation energy and thus the rate of the reaction.

    This type of study provides a molecule-level understanding of how the reaction proceeds, which is difficult to obtain through experimental methods alone.

    Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

    While DFT calculations typically model molecules in a static, gas-phase environment, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, often in the presence of a solvent. An MD simulation of this compound would involve placing the molecule in a simulated box of solvent molecules (e.g., water) and calculating the forces between all atoms over a series of very short time steps.

    This simulation would provide insights into:

    Solvation Effects: How solvent molecules arrange themselves around the solute and the strength of these interactions.

    Conformational Dynamics: How the molecule's shape and conformation change over time in a solution environment.

    Hydrogen Bonding: The formation and breaking of hydrogen bonds between the pyridinol and water molecules, which is critical for understanding its solubility and biological interactions.

    MD simulations bridge the gap between static quantum chemical calculations and the dynamic reality of molecules in a condensed phase.

    Theoretical Prediction of Spectroscopic Parameters to Complement Experimental Data

    In the field of computational chemistry, the theoretical prediction of spectroscopic parameters serves as a powerful tool to complement and interpret experimental data. By employing sophisticated quantum mechanical calculations, it is possible to model the spectroscopic properties of molecules like this compound with a high degree of accuracy. These theoretical investigations provide valuable insights into the molecule's electronic structure, vibrational modes, and magnetic shielding, which are fundamental to understanding its behavior and reactivity. The synergy between theoretical predictions and experimental measurements is crucial for the unambiguous assignment of spectral features and for a deeper comprehension of the molecular system.

    Computational approaches, most notably Density Functional Theory (DFT), have become instrumental in predicting a range of spectroscopic parameters. researchgate.netnih.govresearchgate.net These methods allow for the calculation of nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic transitions corresponding to ultraviolet-visible (UV-Vis) absorption spectra. The accuracy of these predictions is highly dependent on the chosen level of theory and basis set, which must be carefully selected to best represent the electronic environment of the molecule .

    The process typically begins with the geometry optimization of the molecule to find its lowest energy conformation. nih.gov Following this, spectroscopic properties are calculated based on this optimized structure. For instance, theoretical IR spectra are generated by calculating the second derivatives of the energy with respect to the atomic coordinates, which yields the vibrational frequencies and their corresponding intensities. Similarly, NMR chemical shifts are predicted by calculating the magnetic shielding tensors for each nucleus. Electronic excitations, which are observed in UV-Vis spectroscopy, can be calculated using Time-Dependent DFT (TD-DFT). nih.gov

    These computational studies not only aid in the interpretation of experimental spectra but can also predict the spectroscopic characteristics of unknown or yet-to-be-synthesized compounds. This predictive capability is invaluable in guiding synthetic efforts and in the identification of novel chemical entities.

    Predicted Nuclear Magnetic Resonance (NMR) Parameters

    Theoretical calculations of NMR parameters, such as chemical shifts (δ) and spin-spin coupling constants, are invaluable for the structural elucidation of molecules. For this compound, predicting the ¹H and ¹³C NMR spectra can help in assigning the signals observed in experimental spectra to specific nuclei within the molecule. The Gauge-Including Atomic Orbital (GIAO) method is a commonly employed quantum chemical approach for calculating isotropic magnetic shielding constants, which are then converted into chemical shifts by referencing them to a standard, typically tetramethylsilane (TMS).

    The predicted chemical shifts are sensitive to the molecular conformation and the electronic environment of each nucleus. Discrepancies between theoretical and experimental values can often be rationalized by considering solvent effects, which can be modeled using computational techniques like the Polarizable Continuum Model (PCM).

    Below are illustrative tables of theoretically predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using a representative DFT method.

    Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is a representative example of theoretically predicted data.

    Atom Number Functional Group Predicted Chemical Shift (δ, ppm)
    1-H Pyridinol-OH 9.5 - 10.5
    3-H Pyridinol Ring 7.0 - 7.5
    6-H Pyridinol Ring 7.8 - 8.2
    7-H₂ Chloromethyl (-CH₂Cl) 4.5 - 5.0

    Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is a representative example of theoretically predicted data.

    Atom Number Functional Group Predicted Chemical Shift (δ, ppm)
    C2 Pyridinol Ring 140 - 145
    C3 Pyridinol Ring 110 - 115
    C4 Pyridinol Ring 160 - 165
    C5 Pyridinol Ring 150 - 155
    C6 Pyridinol Ring 120 - 125
    C7 Chloromethyl (-CH₂Cl) 40 - 45

    Predicted Infrared (IR) Vibrational Frequencies

    Theoretical calculations of IR spectra provide a detailed picture of the vibrational modes of a molecule. Each calculated frequency corresponds to a specific type of molecular motion, such as stretching, bending, or twisting of chemical bonds. By comparing the predicted spectrum with the experimental one, each absorption band can be assigned to a particular vibrational mode. This is particularly useful for complex molecules where spectral interpretation can be challenging.

    It is a common practice to scale the calculated vibrational frequencies by an empirical factor to account for the approximations inherent in the computational methods and the effects of anharmonicity.

    The following table presents a selection of predicted vibrational frequencies for key functional groups in this compound.

    Table 3: Predicted IR Vibrational Frequencies for this compound This table is a representative example of theoretically predicted data.

    Vibrational Mode Functional Group Predicted Frequency (cm⁻¹)
    O-H Stretch Pyridinol-OH 3400 - 3600
    C-H Stretch (Aromatic) Pyridinol Ring 3000 - 3100
    C-H Stretch (Aliphatic) Methoxy, Chloromethyl 2850 - 3000
    C=C/C=N Stretch Pyridinol Ring 1550 - 1650
    C-O Stretch Methoxy, Pyridinol 1200 - 1300

    Predicted Ultraviolet-Visible (UV-Vis) Electronic Transitions

    Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra of molecules. nih.gov This approach calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light in the UV-Vis region. The results are typically presented as the wavelength of maximum absorption (λ_max) and the oscillator strength (f), which is related to the intensity of the absorption band.

    These theoretical predictions can help in understanding the electronic structure of this compound and the nature of its electronic transitions, such as n → π* or π → π* transitions.

    An illustrative table of predicted UV-Vis absorption data is provided below.

    Table 4: Predicted UV-Vis Absorption Data for this compound This table is a representative example of theoretically predicted data.

    Transition Predicted λ_max (nm) Oscillator Strength (f)
    S₀ → S₁ 280 - 300 0.1 - 0.3

    Q & A

    Q. How can researchers optimize the synthesis of 2-(Chloromethyl)-5-methoxy-4-pyridinol to maximize yield and purity?

    Methodological Answer:

    • Step 1: Vary reaction parameters systematically (temperature: 60–100°C; solvent: polar aprotic solvents like DMF; time: 6–24 hrs) to identify optimal conditions .
    • Step 2: Use catalysts (e.g., Lewis acids) to enhance chloromethylation efficiency .
    • Step 3: Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) to remove byproducts .
    • Validation: Monitor progress using TLC and confirm purity via HPLC (>98%) .

    Q. What analytical techniques are essential for characterizing this compound?

    Methodological Answer:

    • Structural Confirmation: Use 1^1H/13^{13}C NMR to verify substitution patterns (e.g., methoxy at C5, chloromethyl at C2) .
    • Purity Assessment: Employ HPLC with UV detection (λ = 254 nm) and compare retention times to standards .
    • Crystallography: For absolute configuration, perform X-ray diffraction on single crystals (if isolable) .

    Q. How does the compound’s stability vary under different storage conditions?

    Methodological Answer:

    • Storage Recommendations: Store at –20°C in inert atmospheres (argon) to prevent hydrolysis of the chloromethyl group .
    • Degradation Study: Accelerate stability testing (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS .

    Q. What initial assays are suitable for evaluating the biological activity of this compound?

    Methodological Answer:

    • Enzyme Inhibition: Screen against kinases or hydrolases using fluorogenic substrates (e.g., ATPase/GTPase activity assays) .
    • Receptor Binding: Perform radioligand displacement assays (e.g., for GPCRs) to assess affinity .
    • Cytotoxicity: Test in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays at 10–100 µM concentrations .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, logP)?

    Methodological Answer:

    • Root Cause Analysis: Compare synthesis methods (e.g., solvent residues, crystallinity) and purity levels across studies .
    • Standardized Protocols: Replicate measurements using OECD guidelines (e.g., shake-flask method for logP) .
    • Computational Validation: Predict properties via QSPR models (e.g., COSMO-RS) and cross-validate with experimental data .

    Q. What computational strategies elucidate the compound’s interaction with biological targets?

    Methodological Answer:

    • Docking Studies: Use AutoDock Vina to model binding poses in enzyme active sites (e.g., cytochrome P450) .
    • MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
    • AIM Analysis: Apply Quantum Theory of Atoms in Molecules (QTAIM) to identify critical non-covalent interactions .

    Q. How can structural analogs be designed to improve selectivity or potency?

    Methodological Answer:

    • SAR Exploration: Replace chloromethyl with azide or amine groups and assess activity changes .
    • Bioisosteric Replacement: Substitute methoxy with trifluoromethoxy to enhance metabolic stability .
    • Iterative Design: Use combinatorial libraries (e.g., Ugi reaction) to generate derivatives for high-throughput screening .

    Q. What challenges arise when scaling up synthesis from milligram to kilogram scales?

    Methodological Answer:

    • Process Optimization: Transition from batch to flow chemistry for exothermic reactions (e.g., chloromethylation) .
    • Purification Scaling: Replace column chromatography with recrystallization (solvent: ethanol/water) .
    • Safety Mitigation: Implement in-line FTIR to monitor hazardous intermediates (e.g., methyl chloride) .

    Q. How can experimental data be integrated with computational models for mechanistic studies?

    Methodological Answer:

    • Hybrid Workflow: Combine DFT-calculated reaction pathways (e.g., chloromethyl group substitution) with kinetic data from stopped-flow experiments .
    • Validation: Overlay predicted IR spectra (Gaussian 16) with experimental FTIR to confirm transition states .

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